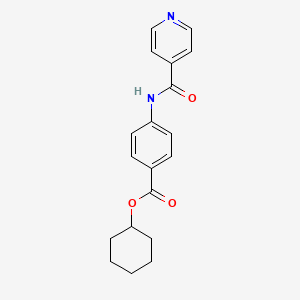

cyclohexyl 4-(isonicotinoylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclohexyl 4-(isonicotinoylamino)benzoate involves complex reactions, including Ugi four-component condensation processes. A study demonstrated the use of 1-isocyanocyclohexene in the Ugi reaction, leading to diverse products from the original cyclohexenamides through single-step conversions (Keating & Armstrong, 1996). Furthermore, novel synthesis methods involving the reaction of acylation and esterification have been developed to prepare liquid crystal compounds, laying a foundation for further performance studies (Shen Jin-ping, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-(cyclohexylaminocarbonyl)benzoate, has been studied, revealing two independent molecules in the asymmetric unit with different ring orientations, connected by N—H⋯O=C hydrogen bonds (Jones & Kuś, 2004).

Chemical Reactions and Properties

Chemical reactions involving cyclohexyl isocyanide, acetylenic esters, carboxylic acids, and pyrrole have been explored, leading to the synthesis of compounds like dialkyl 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates, demonstrating the versatility of isocyanides in four-component reactions (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Physical Properties Analysis

The physical properties of cyclohexyl-related compounds have been studied, revealing mesogenic properties that exhibit SmA, SmC, and SmX phases, providing insights into the behavior of these compounds under different physical conditions (Tsai, Hsu, & Chen, 2004).

Chemical Properties Analysis

Studies on the chemical properties of cyclohexyl derivatives, such as the "On Water" sonochemical synthesis of novel 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoates and benzoates), demonstrate the efficiency and eco-friendliness of synthesizing bioactive compounds using an isocyanide-based multicomponent approach (Mamaghani et al., 2013).

Scientific Research Applications

Postcondensation Modifications of Ugi Products

Cyclohexyl compounds play a critical role in the postcondensation modifications of Ugi four-component condensation products. Using 1-isocyanocyclohexene as the isocyanide input in the Ugi reaction, diverse structures such as new carboxylic acids, esters, and thioesters can be synthesized. This demonstrates the potential of cyclohexyl compounds in facilitating the synthesis of complex organic structures and libraries of compounds (Keating & Armstrong, 1996).

Metabolism Studies

Cyclohexyl derivatives, such as cyclohexane carboxylate and cyclohex-1-ene carboxylate, have been studied in the context of microbial metabolism. These compounds have been identified as intermediates in the metabolism of benzoate by "Syntrophus aciditrophicus." This research is crucial for understanding the biochemical pathways involved in the degradation of aromatic compounds in the environment (Elshahed et al., 2001).

Crystallography

In crystallography, the study of compounds such as methyl 4-(cyclohexylaminocarbonyl)benzoate has provided insights into molecular structures and bonding. The crystal structures of these compounds reveal how molecules connect and interact, which is crucial for the design of new materials and drugs (Jones & Kuś, 2004).

Organotin Compounds

The synthesis of organotin compounds, such as n-butyloxotin benzoate and methyloxotin cyclohexanoate, represents another application area. These compounds form a new structural class of organotin compounds and have potential applications in materials science and catalysis (Holmes et al., 1987).

Environmental Biodegradation

The study of cyclohexyl compounds also extends to environmental biodegradation. The identification of metabolic intermediates, such as cyclohexadienecarboxylates, in the anaerobic degradation of benzoate by Rhodopseudomonas palustris highlights their role in the biodegradation of aromatic compounds in nature (Gibson & Gibson, 1992).

Liquid Crystal Research

Compounds like cyclohexyl benzoate derivatives have applications in the field of liquid crystals. These substances are crucial for developing new materials with specific optical and electronic properties, which can be used in displays and other technologies (Shen Jin-ping, 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, cyclohexyl isocyanate, indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name |

cyclohexyl 4-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(14-10-12-20-13-11-14)21-16-8-6-15(7-9-16)19(23)24-17-4-2-1-3-5-17/h6-13,17H,1-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOSFGUHCOASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(Pyridine-4-carbonyl)-amino]-benzoic acid cyclohexyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)